molecular formula C19H12ClN3O2S B15026193 (2Z)-2-benzylidene-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-benzylidene-6-(4-chlorobenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15026193
M. Wt: 381.8 g/mol
InChI Key: FRQXQUOITSEWBK-WJDWOHSUSA-N
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Description

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is a complex organic compound with a unique structure that includes a thiazolo-triazine core

Properties

Molecular Formula

C19H12ClN3O2S

Molecular Weight

381.8 g/mol

IUPAC Name

(2Z)-2-benzylidene-6-[(4-chlorophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C19H12ClN3O2S/c20-14-8-6-13(7-9-14)10-15-17(24)21-19-23(22-15)18(25)16(26-19)11-12-4-2-1-3-5-12/h1-9,11H,10H2/b16-11-

InChI Key

FRQXQUOITSEWBK-WJDWOHSUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=C(C=C4)Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzylamine with phenylacetonitrile to form an intermediate, which is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiazolo-triazine compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput reactors and continuous flow chemistry to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolo-triazine derivatives.

    Substitution: Formation of substituted thiazolo-triazine compounds.

Scientific Research Applications

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-6-[(4-CHLOROPHENYL)METHYL]-2-(PHENYLMETHYLIDENE)-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE is unique due to its thiazolo-triazine core, which imparts specific chemical and biological properties not found in simpler compounds like 2-chloro-4-fluorophenol or allylamine. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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